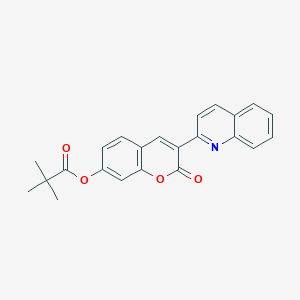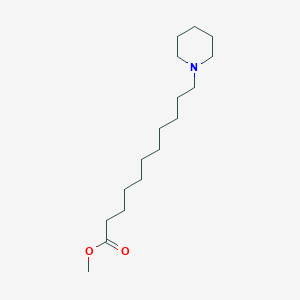![molecular formula C23H21NO6S2 B11577142 N-[(4-ethoxyphenyl)sulfonyl]-2-methyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)propanamide](/img/structure/B11577142.png)
N-[(4-ethoxyphenyl)sulfonyl]-2-methyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide is a complex organic compound with a molecular formula of C23H21NO6S2 . This compound is characterized by its unique structure, which includes an ethoxybenzenesulfonyl group, a naphtho[2,1-d][1,3]oxathiol moiety, and a propanamide backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide involves multiple steps. One common synthetic route includes the following steps :
Formation of the naphtho[2,1-d][1,3]oxathiol moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the oxathiol ring.
Introduction of the ethoxybenzenesulfonyl group: This step typically involves sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Coupling with the propanamide backbone: The final step involves coupling the previously formed intermediates with a propanamide derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction controls.
Análisis De Reacciones Químicas
N-(4-Ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide undergoes various chemical reactions, including :
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where nucleophiles replace specific functional groups.
Common reagents and conditions for these reactions vary depending on the desired transformation. Major products formed from these reactions include modified derivatives of the original compound with altered functional groups.
Aplicaciones Científicas De Investigación
N-(4-Ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of psychiatric disorders due to its interaction with dopamine and serotonin receptors.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide involves its interaction with specific molecular targets . The compound is known to interact with dopamine D2 and serotonin 5-HT2 receptors, which are involved in various neurological pathways. By binding to these receptors, the compound can modulate neurotransmitter activity, potentially leading to therapeutic effects in conditions such as schizophrenia.
Comparación Con Compuestos Similares
N-(4-Ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide can be compared with other similar compounds, such as :
Benzo[d][1,3]oxathiol-2-ones: These compounds share the oxathiol ring structure and have similar biological activities.
4-Methylchromen-2-ones: These compounds are bio-isosteres of the oxathiol derivatives and exhibit similar pharmacological profiles.
Naphtho[2,1-d][1,3]oxathiol derivatives: These compounds have variations in the substituents on the oxathiol ring, leading to differences in their biological activities and applications.
The uniqueness of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H21NO6S2 |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)sulfonyl-2-methyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)propanamide |
InChI |
InChI=1S/C23H21NO6S2/c1-4-29-15-9-11-16(12-10-15)32(27,28)24(22(25)14(2)3)19-13-20-21(30-23(26)31-20)18-8-6-5-7-17(18)19/h5-14H,4H2,1-3H3 |
Clave InChI |
OTUUFILKZUYGIF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11577068.png)
![N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577070.png)
![2-(4-chlorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11577076.png)
![2-Methoxy-3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-6-p-tolyl-pyridine](/img/structure/B11577080.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11577087.png)
![3-methyl-6-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577092.png)

![ethyl 5-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11577096.png)

![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11577114.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B11577124.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11577133.png)
![1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577134.png)
![ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11577144.png)
